molecular formula C14H13FO2 B6371621 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% CAS No. 1261893-34-8

5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6371621
CAS RN: 1261893-34-8
M. Wt: 232.25 g/mol
InChI Key: KWTFCFNWGGEZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% (5-FMMP-2-MP) is a compound that has been used in a variety of scientific research applications. It is a derivative of phenol, a common organic compound. 5-FMMP-2-MP has unique properties that make it an ideal choice for use in laboratory experiments.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition and drug metabolism. It has also been used in studies of the pharmacokinetics of drugs and in studies of the effects of drugs on the central nervous system. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has been used in studies of the effects of drugs on the cardiovascular system and in studies of the effects of drugs on the immune system.

Mechanism of Action

5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. The compound has been found to inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group of the enzyme. This covalent bond inhibits the enzyme’s ability to catalyze reactions. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has been found to inhibit the activity of other enzymes, including cytochrome c oxidase and xanthine oxidase.
Biochemical and Physiological Effects
5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, which can lead to altered drug pharmacokinetics. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, which can lead to altered lipid metabolism. 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has also been found to inhibit the activity of enzymes involved in the metabolism of amino acids, which can lead to altered amino acid metabolism.

Advantages and Limitations for Lab Experiments

5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. Furthermore, it is a relatively non-toxic compound, making it safe for use in laboratory experiments.
However, there are some limitations to using 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic solutions. Furthermore, it is not very soluble in lipids, making it difficult to use in lipid solutions.

Future Directions

There are several potential future directions for 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% research. One potential direction is to further explore the mechanism of action of the compound. Another potential direction is to explore the effects of 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% on other enzymes and biochemical pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95%. Finally, further research could be conducted to explore the potential toxicological effects of 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95%.

Synthesis Methods

5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95% can be synthesized from 5-fluoro-2-methoxy-benzaldehyde, which is obtained by reacting 5-fluoro-2-methoxy-benzoic acid with sodium hydroxide. The reaction of 5-fluoro-2-methoxy-benzaldehyde with sodium hydroxide yields 5-fluoro-2-methoxy-benzoic acid. The acid is then reacted with methylmagnesium bromide to yield 5-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, 95%.

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-4-10(7-13(9)16)12-8-11(15)5-6-14(12)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTFCFNWGGEZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683848
Record name 5'-Fluoro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-34-8
Record name 5'-Fluoro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.